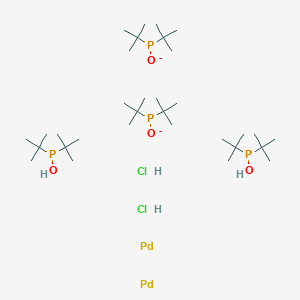

Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride

Overview

Description

Ditert-butylphosphinite (also known as ditert-butylphosphinous acid, palladium dihydrochloride, or Pd(II)DBC) is an organophosphorus compound that is used as a reagent in organic synthesis. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. In addition to its use in organic synthesis, Pd(II)DBC has been investigated for its potential applications in biochemistry, medicine, and materials science.

Scientific Research Applications

Ditert-butylphosphinite

Ditert-butylphosphinite is a type of phosphite antioxidant. It’s known for its inhibiting effect on cell growth . This compound is used in materials for the manufacturing of single-use (SU) equipment. The degradation products of ditert-butylphosphinite have been found to inhibit cell growth to varying extents .

Ditert-butylphosphinous Acid

Ditert-butylphosphinous acid is structurally related to ditert-butylphosphinite and is likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment . It’s also involved in the inhibition of cell growth .

Palladium

Palladium has a wide range of applications in various fields:

Catalysis: Palladium nanoparticles are used as catalysts in environmental treatment to abstract organic and heavy-metal pollutants . They are also used in complex chemical reactions such as hydrogenation, C–C bond formation, and oxidation .

Sensors: Palladium-based nanostructures are used in sensors for the detection of various analytes .

Energy Storage: Palladium nanoparticles are used in energy-related applications such as fuel cells, hydrogen storage, and lithium-ion batteries .

Biomedical Applications: Palladium nanoparticles have shown potential in biomedical applications. They have been found to be active against Staphylococcus aureus and Escherichia coli . They also displayed anticancer activity against human breast cancer MCF7 .

Dihydrochloride

Dihydrochloride compounds have various applications in the medical field:

Levocetirizine Dihydrochloride: Levocetirizine dihydrochloride is used in the treatment of allergic edema . It’s microencapsulated using nano spray-drying technology for preparing microparticles containing topical gel against edema .

Betahistine Dihydrochloride: Betahistine dihydrochloride is widely used to reduce the severity and frequency of vertigo attacks associated with Ménière’s disease . It’s a weak histamine H1 receptor agonist and potent histamine H3 receptor antagonist .

N-(1-naphthyl)ethylenediamine Dihydrochloride: N-(1-naphthyl)ethylenediamine dihydrochloride is used to analyse arylamine type of drugs and as a sensor of many ions/molecules .

properties

IUPAC Name |

ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H19OP.2C8H18OP.2ClH.2Pd/c4*1-7(2,3)10(9)8(4,5)6;;;;/h2*9H,1-6H3;2*1-6H3;2*1H;;/q;;2*-1;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNABTRGRXAOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)[O-].CC(C)(C)P(C(C)(C)C)[O-].Cl.Cl.[Pd].[Pd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H76Cl2O4P4Pd2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

386706-31-6 | |

| Record name | Dihydrogen Di-mu-chlorotetrakis(di-tert-butylphosphinito)dipalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)](/img/structure/B3028830.png)

![2-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B3028833.png)

![Ethyl 3-[4-cyano-3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B3028835.png)

![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)

![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)